molecular formula C10H22ClN5 B2360257 N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride CAS No. 1909304-94-4

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride

Cat. No.: B2360257
CAS No.: 1909304-94-4
M. Wt: 247.77
InChI Key: JUNMSSBYKPEFNF-UHFFFAOYSA-N
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Description

N-(4-Propylpiperidine-1-carboximidoyl)guanidine hydrochloride (CAS: 1909304-94-4; synonyms: AKOS030757656, EN300-256292) is a guanidine derivative with a piperidine-carboximidoyl backbone substituted with a propyl group at the 4-position. Its InChIKey (JUNMSSBYKPEFNF-UHFFFAOYSA-N) confirms its structural uniqueness. This compound is primarily utilized in biochemical research, particularly in studies involving membrane permeability modulation and enzyme inhibition . Its hydrochloride salt form enhances solubility in aqueous media, making it suitable for in vitro assays .

Properties

IUPAC Name

N-(diaminomethylidene)-4-propylpiperidine-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N5.ClH/c1-2-3-8-4-6-15(7-5-8)10(13)14-9(11)12;/h8H,2-7H2,1H3,(H5,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNMSSBYKPEFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(CC1)C(=N)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches

The synthesis of N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride requires a multi-step approach, beginning with the preparation of the 4-propylpiperidine core followed by functionalization with the guanidine group.

Preparation of 4-Propylpiperidine Intermediate

The key precursor, 4-propylpiperidine hydrochloride, can be synthesized through a two-step process involving alkylation of 4-picoline followed by catalytic hydrogenation.

Synthesis of 4-Propylpyridine

The first step involves alkylation of 4-picoline with 1-bromopropane as outlined in the following procedure:

A flame-dried three-neck round-bottomed flask under N₂ atmosphere is charged with a solution of diisopropylamine (10.0 mL, 71.3 mmol, 3.1 equiv.) in anhydrous THF (100 mL). The reaction mixture is cooled to -78°C, and a solution of n-butyllithium (2.5 M in THF, 27.6 mL, 69.0 mmol, 3.0 equiv.) is added dropwise. After 10 min, the solution is warmed to 0°C and stirred for another 20 min. The solution is cooled again to -78°C, and 4-picoline (2.24 mL, 23 mmol, 1.0 equiv.) in anhydrous THF (15 mL) is added dropwise. The resulting mixture is stirred for 1 h, resulting in a dark red solution. Then 1-bromopropane (2.09 mL, 23 mmol, 1.0 equiv.) in anhydrous THF (10 mL) is added dropwise at -78°C. After stirring for 1 h, the temperature is warmed to room temperature, and the resulting mixture is stirred overnight.

The reaction is quenched with saturated NH₄Cl(aq.), and the product is extracted with ethyl acetate. After purification by flash chromatography, 4-propylpyridine is obtained in excellent yield (97%).

Hydrogenation to 4-Propylpiperidine Hydrochloride

The second step involves catalytic hydrogenation of 4-propylpyridine to obtain 4-propylpiperidine hydrochloride:

To a three-neck round-bottomed flask charged with 4-propylpyridine (12.5 mmol, 1.0 equiv.) are added HCl in methanol (1.25 M, 25.0 mL, 31.3 mmol, 2.5 equiv.) and PtO₂ (0.14 g, 0.63 mmol, 0.05 equiv.). The flask is evacuated and flushed with H₂ (3×) using a balloon. The mixture is stirred overnight at room temperature under hydrogen atmosphere. Upon completion, the reaction mixture is filtered through Celite, and the residue is washed with additional methanol. The filtrate is concentrated under reduced pressure to afford 4-propylpiperidine hydrochloride as a white solid in quantitative yield (100%).

The procedure produces 4-propylpiperidine hydrochloride with the following characteristics:

  • Melting point: 203°C
  • ¹H NMR (CDCl₃, 500 MHz): δ 9.53 (bs, 1H), 9.22 (bs, 1H), 3.44 (m, 2H), 2.82 (m, 2H), 1.93 (d, J = 12.5 Hz, 2H), 1.64–1.44 (m, 3H), 1.27 (m, 4H), 0.87 (t, J = 6.5 Hz, 3H) ppm.

Formation of the Carboximidoyl Guanidine Structure

The next phase involves converting the 4-propylpiperidine intermediate into the carboximidoyl guanidine derivative. This can be accomplished through a guanylation reaction using appropriate reagents.

Guanylation Methodologies

Several methodologies for guanylation can be adapted for this synthesis:

  • Use of 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea :
    This approach, similar to that described for related compounds, involves reaction of the primary amine with a protected thiourea derivative followed by deprotection:
The 4-propylpiperidine (1 equiv.) is combined with 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 equiv.) in the presence of triethylamine (1.5 equiv.) and mercury(II) chloride (1.1 equiv.) in DCM. After stirring at room temperature for 12 hours, the mixture is filtered, and the filtrate is concentrated. The resulting protected intermediate is treated with HCl in dioxane to remove the Boc groups and form the hydrochloride salt.
  • Direct guanylation with cyanamide :
    Based on general methods for guanidine formation, direct reaction with cyanamide can be performed:
4-Propylpiperidine (1 equiv.) is combined with cyanamide (1.2 equiv.) in ethanol. The mixture is heated at 70-80°C for 24 hours. After cooling, concentrated HCl is added to form the hydrochloride salt, which is recrystallized from an appropriate solvent.
  • Using S-methylisothiourea sulfate :
    This reagent can efficiently convert amines to guanidines:
To a solution of 4-propylpiperidine (1 equiv.) in water is added S-methylisothiourea sulfate (1.2 equiv.) and sodium hydroxide (2 equiv.). The mixture is heated at 70°C for 8 hours, then acidified with HCl to pH 2. The solvent is evaporated, and the crude product is purified by recrystallization.

Detailed Multistep Synthesis Procedure

Based on the analysis of similar compounds, a comprehensive multistep synthesis for this compound can be proposed:

Step-by-Step Synthesis Protocol

  • Synthesis of 4-propylpiperidine (as detailed in section 2.1)

  • Carbodiimide formation :

    4-Propylpiperidine (5.0 g, 39.3 mmol) is dissolved in DCM (50 mL). Triethylamine (8.2 mL, 59.0 mmol) is added, and the solution is cooled to 0°C. Carbonyldiimidazole (7.6 g, 47.2 mmol) is added portionwise, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is washed with water, dried over Na₂SO₄, and concentrated to yield the carbodiimide intermediate.
    
  • Guanylation reaction :

    The carbodiimide intermediate (30 mmol) is dissolved in acetonitrile (40 mL). Guanidine hydrochloride (4.3 g, 45 mmol) and sodium methoxide (2.4 g, 45 mmol) are added, and the mixture is stirred at 60°C for 12 hours. The solvent is evaporated, and the residue is dissolved in water. The solution is acidified with concentrated HCl to pH 2.
    
  • Isolation and purification :

    The acidic solution is concentrated under reduced pressure. The residue is triturated with acetone, filtered, and the solid is recrystallized from ethanol/water to yield this compound as a white crystalline solid.
    

Alternative One-Pot Approach

An alternative one-pot approach can be utilized for more efficient synthesis:

In a round-bottomed flask, 4-propylpiperidine hydrochloride (5.0 g, 30.5 mmol) is suspended in DMF (50 mL). Triethylamine (12.7 mL, 91.5 mmol) is added, followed by N,N'-di(tert-butoxycarbonyl)thiourea (8.4 g, 30.5 mmol) and EDCI (5.9 g, 30.5 mmol). The mixture is stirred at room temperature for 24 hours. Water (100 mL) is added, and the mixture is extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is dissolved in dioxane (30 mL), and HCl (4 M in dioxane, 30 mL) is added. After stirring for 4 hours, the solvent is evaporated, and the residue is recrystallized from isopropanol to yield the target compound.

Purification and Characterization

Purification Techniques

The purification of this compound can be accomplished through:

  • Recrystallization : From ethanol/water or isopropanol
  • Column chromatography : For intermediate purification, using silica gel with appropriate solvent systems (e.g., chloroform/methanol 9:1)
  • Ion-exchange chromatography : Particularly useful for removing inorganic salts

Analytical Characterization Data

Based on analogy with similar compounds, the expected characterization data for this compound would include:

Parameter Expected Value
Appearance White crystalline solid
Molecular Formula C₁₀H₂₂ClN₅
Molecular Weight 247.77 g/mol
Melting Point 170-180°C (estimated)
Solubility Soluble in water, methanol; sparingly soluble in ethanol
HRMS (ESI) [M+H]⁺ calculated for C₁₀H₂₂N₅: 212.1875

Spectroscopic Analysis

Scale-Up Considerations and Process Optimization

Process Optimization Parameters

Parameter Laboratory Scale Industrial Scale Recommendation
Hydrogenation catalyst PtO₂ (5 mol%) Pd/C (1-2 mol%) for cost efficiency
Solvent selection THF, DCM Consider greener alternatives (2-MeTHF, ethyl acetate)
Guanylation reagent 1,3-bis(Boc) derivatives Evaluate cost-effective alternatives
Purification Column chromatography Develop crystallization protocols
Waste treatment Minimal consideration Implement recycling of solvents and reagents

Chemical Reactions Analysis

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the guanidine moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Chemistry

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Molecules : The compound can act as a reagent in various chemical reactions, facilitating the formation of more complex structures.
  • Catalysis : It may participate in catalytic reactions due to its guanidine moiety, which can stabilize transition states in chemical processes.

Biology

The compound has been investigated for its biological activities, including:

  • Cellular Interactions : Research indicates that it interacts with biological macromolecules, potentially influencing cellular processes such as signal transduction and enzyme activity modulation .
  • Pharmacological Studies : this compound is being studied for its therapeutic potential in drug development, particularly for conditions requiring modulation of receptor activity or enzyme function .

Medicine

In medicinal chemistry, this compound shows promise for:

  • Drug Development : Investigations are ongoing to explore its efficacy as a therapeutic agent against various diseases, leveraging its unique structural features to enhance drug design .
  • Biological Assays : It is used in assays to evaluate biological responses, contributing to the understanding of disease mechanisms and treatment effects .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Case Study 1 : Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, suggesting potential use in cancer therapeutics.

Case Study 2 : Antimicrobial Properties

Research focused on the antimicrobial effects of derivatives similar to this compound demonstrated effectiveness against a range of bacterial strains at low concentrations, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine moiety is known to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as changes in enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Structural Analogues

The compound shares functional similarities with other guanidine-based molecules but differs in substituent groups and backbone configuration. Key analogues include:

Compound Name Substituents/Backbone Molecular Weight Key Applications
N-(4-Propylpiperidine-1-carboximidoyl)guanidine HCl 4-propylpiperidine-carboximidoyl + guanidine 288.8 g/mol Membrane permeability studies
Guanidine hydrochloride Simple guanidine + HCl 95.53 g/mol Protein denaturation, permeabilizing agent
N-(4,5-Bismethanesulfonyl-2-methylbenzoyl)guanidine HCl Benzoyl + methanesulfonyl groups 447.9 g/mol Anticancer research (patented crystalline forms)
N-(4-Propoxyphenyl)methanesulfonamide Propoxyphenyl + methanesulfonamide 257.3 g/mol Enzyme inhibition, agrochemicals

Functional Differences

  • Membrane Permeability: While simple guanidine hydrochloride (CH$5$N$3$HCl) acts as a nonspecific permeabilizing agent at 100 μM concentrations , the target compound’s piperidine-propyl group likely enhances selectivity for eukaryotic cell membranes, as evidenced by its use in yeast studies .
  • Solubility and Stability : The crystalline modifications of N-(4,5-bismethanesulfonyl-2-methylbenzoyl)guanidine HCl (patented by Merck) highlight the role of sulfonyl groups in improving thermal stability, a feature absent in the target compound .
  • Biological Activity : Unlike N-(4-propylpyridin-2-yl)-benzamide derivatives (InChIKey: CCWKBXNBOGLFHK), which show affinity for kinase inhibition, the target compound’s guanidine-piperidine structure suggests a mechanism involving electrostatic interactions with phospholipid membranes or ion channels .

Research Findings and Comparative Data

Permeabilizing Efficacy

In Saccharomyces cerevisiae studies, 100 μM guanidine hydrochloride increased imazalil (IM) susceptibility by disrupting membrane integrity . However, the target compound’s larger molecular size (288.8 g/mol vs. 95.53 g/mol) may reduce passive diffusion but improve receptor-mediated uptake, as inferred from its use in combinatorial assays .

Pharmacological Potential

This disparity underscores the importance of sulfonyl and benzoyl groups in cytotoxic mechanisms.

Biological Activity

N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride, also known as L15, is a guanidinium compound that has garnered attention for its potential biological activities, particularly in the field of antibiotic development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

  • IUPAC Name : N-carbamimidoyl-4-propylpiperidine-1-carboximidamide hydrochloride
  • Molecular Formula : C10_{10}H22_{22}ClN5_5
  • Molecular Weight : 247.77 g/mol
  • CAS Number : 1909304-94-4

This compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action involves:

  • Targeting Bacterial Cell Membranes : The guanidinium group enhances cellular accumulation in Gram-negative bacteria, which is crucial for its antibacterial efficacy.
  • Inhibition of Signal Peptidase IB (SpsB) : Affinity-based protein profiling identified SpsB as a primary target, leading to dysregulated protein secretion and ultimately bacterial cell death.
  • Cell Wall Stress Response : Studies have shown an upregulation of autolysins that degrade the bacterial cell wall, contributing to the compound's bactericidal effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the guanidinium moiety is essential for the compound's antibacterial activity. Variations in the piperidine ring and carboximidoyl group can significantly affect potency and selectivity against different bacterial strains.

Case Study 1: Antibacterial Efficacy

A study reported that L15 demonstrated a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA and 12.5 µM against E. coli. These findings highlight its potential as a novel antibiotic candidate .

Case Study 2: Mechanistic Insights

In-depth biochemical analyses revealed that L15 disrupts the bacterial membrane integrity through ionic interactions with negatively charged lipids, leading to membrane depolarization. This was supported by electron microscopy studies showing cytoplasmic protein accumulation due to dysfunctional secretion pathways .

Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against MRSA (MIC = 1.5 µM)
Mechanism of ActionTargets SpsB and disrupts membrane integrity
Structure-ActivityEssential guanidinium group for activity

Q & A

Q. What are the standard synthetic routes for N-(4-propylpiperidine-1-carboximidoyl)guanidine hydrochloride, and what purification methods are recommended?

The synthesis typically involves coupling a piperidine derivative with a guanidine group under controlled conditions. For example, analogous piperidine-carboxamide compounds are synthesized via reactions between piperidine precursors and carboximidoylating agents in solvents like methanol or THF, often requiring catalysts (e.g., triethylamine) . Purification methods include crystallization or chromatography to achieve >98% purity, as noted for structurally similar compounds .

Q. How is the compound characterized to confirm its structural integrity?

Analytical techniques include nuclear magnetic resonance (NMR) for verifying proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for solid-state structure determination. Purity is assessed via high-performance liquid chromatography (HPLC) .

Q. What are the primary biological targets or pathways studied using this compound?

Piperidine-guanidine derivatives are often investigated for their interaction with enzymes or receptors, such as acetylcholine signaling modulators or kinases. For instance, related compounds exhibit activity in cellular assays targeting protein denaturation or aggregation, as seen in studies using guanidine hydrochloride to perturb protein folding .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Catalyst screening (e.g., palladium-based catalysts for cross-coupling steps) and solvent optimization (e.g., switching from THF to DMF for better solubility) are critical. Evidence from analogous syntheses suggests that stepwise temperature control (e.g., 0°C to room temperature) improves imidoylation efficiency .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., guanidine hydrochloride concentration affecting protein stability). Researchers should validate activity using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control for batch-to-batch compound variability via rigorous NMR/MS characterization .

Q. How does the compound’s solubility in aqueous vs. organic solvents impact its application in cellular assays?

The hydrochloride salt enhances aqueous solubility, but aggregation in high-salinity buffers can occur. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in PBS is recommended. For hydrophobic interactions, co-solvents like ethanol (10-20%) may stabilize the compound without denaturing proteins .

Q. What mechanistic insights have been gained from studying its interactions with nucleic acids or proteins?

Guanidine derivatives are known to disrupt hydrogen-bonding networks. For example, guanidine hydrochloride denatures proteins by weakening hydrophobic interactions, a property leveraged in studying amyloid fibril disassembly. Molecular dynamics simulations can further elucidate binding modes to targets like ATP-binding pockets .

Q. How can stability issues (e.g., hydrolysis) be mitigated during long-term storage?

Lyophilization in amber vials under argon atmosphere prevents degradation. Stability studies indicate that storage at −20°C in desiccated form maintains >95% integrity over 12 months, whereas solutions in PBS degrade within weeks .

Methodological Notes

  • Contradictions in Data : Variability in bioactivity may stem from impurities in early synthetic batches. Use HPLC-purified batches for critical studies .
  • Safety Protocols : While the compound is not classified as acutely toxic, handle with nitrile gloves and under fume hoods due to limited inhalation toxicity data .

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